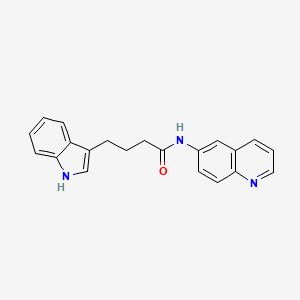
4-(1H-indol-3-yl)-N-(quinolin-6-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indol-3-yl)-N-(quinolin-6-yl)butanamide is a complex organic compound that features both an indole and a quinoline moiety. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 4-(1H-indol-3-yl)-N-(quinolin-6-yl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and quinoline intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
4-(1H-indol-3-yl)-N-(quinolin-6-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or quinoline rings, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to alter the oxidation state of the compound, typically using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the indole and quinoline rings. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-(1H-indol-3-yl)-N-(quinolin-6-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and signaling pathways.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1H-indol-3-yl)-N-(quinolin-6-yl)butanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. The compound can modulate these targets’ activity, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
4-(1H-indol-3-yl)-N-(quinolin-6-yl)butanamide can be compared with other compounds that feature indole or quinoline structures. Similar compounds include:
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Quinoline: A heterocyclic aromatic organic compound with various pharmacological properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anti-cancer effects.
Propriétés
Formule moléculaire |
C21H19N3O |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-(1H-indol-3-yl)-N-quinolin-6-ylbutanamide |
InChI |
InChI=1S/C21H19N3O/c25-21(24-17-10-11-19-15(13-17)6-4-12-22-19)9-3-5-16-14-23-20-8-2-1-7-18(16)20/h1-2,4,6-8,10-14,23H,3,5,9H2,(H,24,25) |
Clé InChI |
RKYAKJMUYBXFSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12478338.png)
![5-bromo-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478347.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12478354.png)
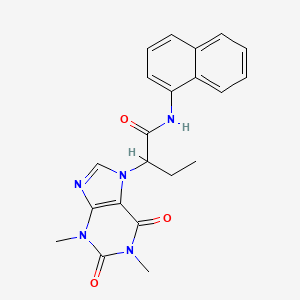
![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B12478372.png)
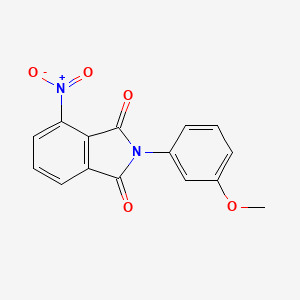
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12478382.png)
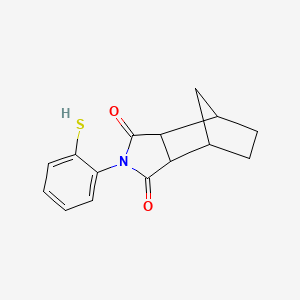
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12478404.png)
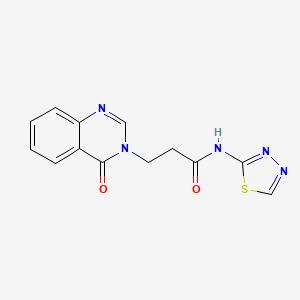
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)
methanone](/img/structure/B12478417.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide](/img/structure/B12478423.png)
![3-bromo-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478424.png)
